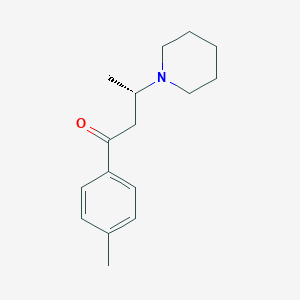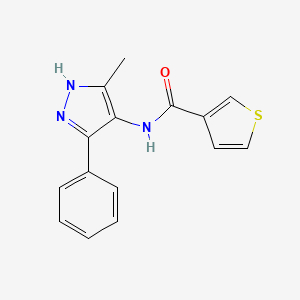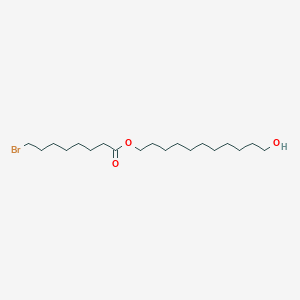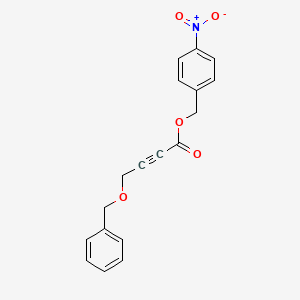
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is a complex organic compound characterized by its long alkyl chains and hydroxyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL typically involves the esterification of long-chain fatty alcohols with appropriate carboxylic acids, followed by a series of purification steps. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester linkages can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain esters and alcohols.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL involves its interaction with biological membranes and proteins. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and molecular transport.
Comparación Con Compuestos Similares
- 1-(Hexacosyloxy)-1-(docosyloxy)propan-1-OL
- 1-(Heptacosyloxy)-1-(henicosyloxy)propan-1-OL
- 1-(Octacosyloxy)-1-(eicosyloxy)propan-1-OL
Comparison: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is unique due to its specific chain lengths, which confer distinct physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit different melting points, solubility, and reactivity. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses.
Propiedades
Número CAS |
585530-84-3 |
|---|---|
Fórmula molecular |
C51H104O3 |
Peso molecular |
765.4 g/mol |
Nombre IUPAC |
1-pentacosoxy-1-tricosoxypropan-1-ol |
InChI |
InChI=1S/C51H104O3/c1-4-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50-54-51(52,6-3)53-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-5-2/h52H,4-50H2,1-3H3 |
Clave InChI |
YTAZHZLWAUXZBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(CC)(O)OCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)


![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)

